molecular formula C9H18N2O B8704934 N-methyl-3-(piperidin-4-yl)propanamide

N-methyl-3-(piperidin-4-yl)propanamide

Cat. No.: B8704934
M. Wt: 170.25 g/mol
InChI Key: SATZAZDMXKOQJV-UHFFFAOYSA-N
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Description

N-methyl-3-(piperidin-4-yl)propanamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(piperidin-4-yl)propanamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reductive amination of 4-piperidone with N-methylpropanamide under hydrogenation conditions using catalysts such as palladium on carbon . Another approach involves the cyclization of N-methyl-3-aminopropanamide with 1,4-dibromobutane in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(piperidin-4-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-methyl-3-(piperidin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity and selectivity towards these targets are essential to understand its pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its potential biological activities and applications in drug development highlight its significance in medicinal chemistry .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-methyl-3-piperidin-4-ylpropanamide

InChI

InChI=1S/C9H18N2O/c1-10-9(12)3-2-8-4-6-11-7-5-8/h8,11H,2-7H2,1H3,(H,10,12)

InChI Key

SATZAZDMXKOQJV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCC1CCNCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 3-(piperid-4-yl)propionate (7 g) (prepared similarly to Preparation 21 A using ethyl alcohol in place of methyl alcohol) was dissolved in ethanolic methylamine (33%, 50 ml) and heated in a stainless steel bomb for 6 hours at 120°. The mixture was then evaporated to dryness in vacuo and the residue partitioned between 2 N NaOH (20 ml) and chloroform (40 ml). The chloroform layer was dried (Na2CO3) and evaporated to give N-methyl-3-(piperid-4-yl)propionamide (6 g) as a crude oil.
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stainless steel
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